molecular formula C14H16BrN B12073786 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine

6-Bromo-N-(2-methylpropyl)naphthalen-2-amine

Cat. No.: B12073786
M. Wt: 278.19 g/mol
InChI Key: PENVIDCLDDBBAQ-UHFFFAOYSA-N
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Description

6-Bromo-N-(2-methylpropyl)naphthalen-2-amine is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a bromine atom at the 6th position and an N-(2-methylpropyl) group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine typically involves the bromination of naphthalene followed by amination. One common method is:

    Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 6th position.

    Amination: The brominated naphthalene is then reacted with 2-methylpropylamine under suitable conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(2-methylpropyl)naphthalen-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

6-Bromo-N-(2-methylpropyl)naphthalen-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine involves its interaction with specific molecular targets. The bromine atom and the N-(2-methylpropyl) group play crucial roles in its binding affinity and specificity. The compound can modulate various biological pathways by interacting with enzymes, receptors, or other proteins, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-N-methylnaphthalen-2-amine: Similar structure but with a different alkyl group.

    6-Bromo-2-naphthol: Contains a hydroxyl group instead of an amine group.

    6-Bromo-2-naphthyl β-D-glucopyranoside: A glucoside derivative with different functional properties.

Uniqueness

6-Bromo-N-(2-methylpropyl)naphthalen-2-amine is unique due to its specific substitution pattern and the presence of the N-(2-methylpropyl) group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H16BrN

Molecular Weight

278.19 g/mol

IUPAC Name

6-bromo-N-(2-methylpropyl)naphthalen-2-amine

InChI

InChI=1S/C14H16BrN/c1-10(2)9-16-14-6-4-11-7-13(15)5-3-12(11)8-14/h3-8,10,16H,9H2,1-2H3

InChI Key

PENVIDCLDDBBAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

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